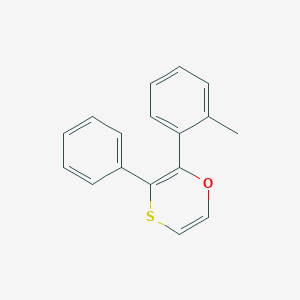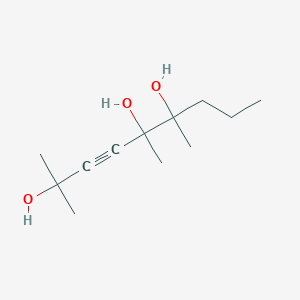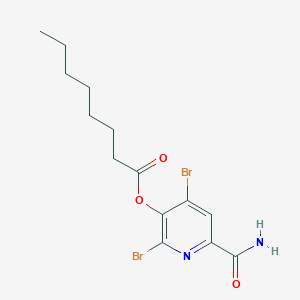
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate is a chemical compound with the molecular formula C14H16Br2N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, a carbamoyl group, and an octanoate ester group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate typically involves the bromination of 6-carbamoylpyridine followed by esterification with octanoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature and pressure conditions. The esterification step involves the reaction of the brominated pyridine with octanoic acid in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Hydrolysis: The major products are 6-carbamoylpyridine and octanoic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, leading to various oxidized or reduced derivatives.
科学研究应用
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and carbamoyl group can form covalent bonds or non-covalent interactions with target molecules, leading to changes in their activity or function. The octanoate ester group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
相似化合物的比较
Similar Compounds
2,4-Dibromo-6-methylpyridine: Similar structure but with a methyl group instead of a carbamoyl group.
2,4-Dibromo-6-aminopyridine: Contains an amino group instead of a carbamoyl group.
2,4-Dibromo-6-hydroxypyridine: Features a hydroxyl group instead of a carbamoyl group.
Uniqueness
2,4-Dibromo-6-carbamoylpyridin-3-YL octanoate is unique due to the presence of both bromine atoms and a carbamoyl group on the pyridine ring, along with an octanoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
64354-27-4 |
|---|---|
分子式 |
C14H18Br2N2O3 |
分子量 |
422.11 g/mol |
IUPAC 名称 |
(2,4-dibromo-6-carbamoylpyridin-3-yl) octanoate |
InChI |
InChI=1S/C14H18Br2N2O3/c1-2-3-4-5-6-7-11(19)21-12-9(15)8-10(14(17)20)18-13(12)16/h8H,2-7H2,1H3,(H2,17,20) |
InChI 键 |
WUGJZZUTOHAYGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OC1=C(N=C(C=C1Br)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)


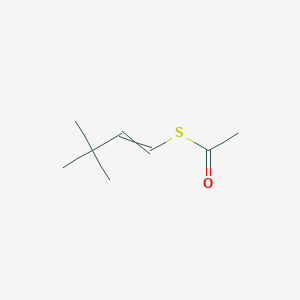

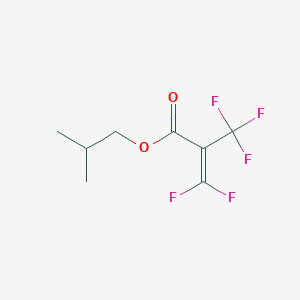
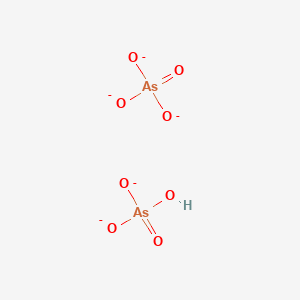
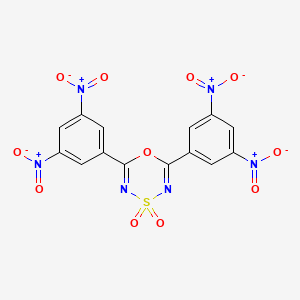
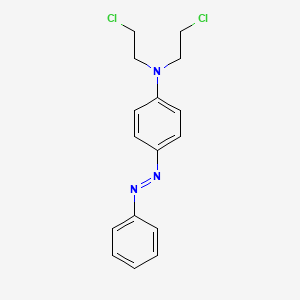
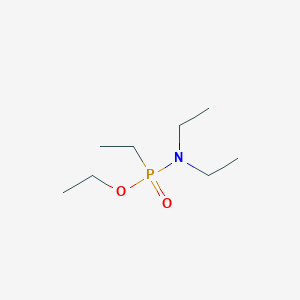
![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)

